molecular formula C14H13ClFNO2S B2919417 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034465-63-7

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No. B2919417
CAS RN: 2034465-63-7
M. Wt: 313.77
InChI Key: DXBGOWOOMKTIQC-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammatory diseases, and neurological disorders.

Scientific Research Applications

Antipathogenic Activity

Research by Limban et al. (2011) on thiourea derivatives demonstrates the potential of fluorine-substituted compounds in developing antimicrobial agents with antibiofilm properties. Their study highlighted the synthesis of acylthioureas with significant antipathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Anti-HIV and CDK2 Inhibition

Makki et al. (2014) synthesized fluorine substituted 1,2,4-triazinones, exploring their potential as anti-HIV-1 and CDK2 inhibitors. This study underscores the role of fluorine in enhancing the activity of pharmaceutical compounds against viral infections and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Antibacterial Agents

Holla et al. (2003) focused on new biologically active molecules incorporating fluorophenyl groups, demonstrating promising antibacterial activities. This work illustrates the pharmacophore's utility in creating effective antimicrobial treatments (Holla, Bhat, & Shetty, 2003).

Intermolecular Interaction Analysis

Chopra and Row (2005) analyzed crystal structures of halogen-substituted benzanilides to understand weak interactions involving halogens. Their findings contribute to the design of molecules with tailored properties for specific applications, highlighting the structural importance of halogens (Chopra & Row, 2005).

Synthesis and Evaluation of Antimicrobial Activity

Mishra and Chundawat (2019) synthesized a series of piperazine derivatives, showing potent activity against bacterial strains like P. aeruginosa. This research emphasizes the synthesis strategy and the role of fluorine in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Mechanism of Action

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic rate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the individual’s body (such as their metabolic rate and overall health status)

properties

IUPAC Name

2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBGOWOOMKTIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

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